

# Process Development Guide: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

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## Compound of Interest

Compound Name: *1-Ethyl-1H-pyrazole-4-carbaldehyde oxime*

CAS No.: 134516-26-0

Cat. No.: B164332

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## Executive Summary & Strategic Rationale

The target molecule, **1-Ethyl-1H-pyrazole-4-carbaldehyde oxime**, represents a critical pharmacophore in the development of kinase inhibitors and agrochemical fungicides. Its structural integrity relies on the precise functionalization of the pyrazole core at the C4 position.

From a process chemistry perspective, the synthesis poses two primary challenges:

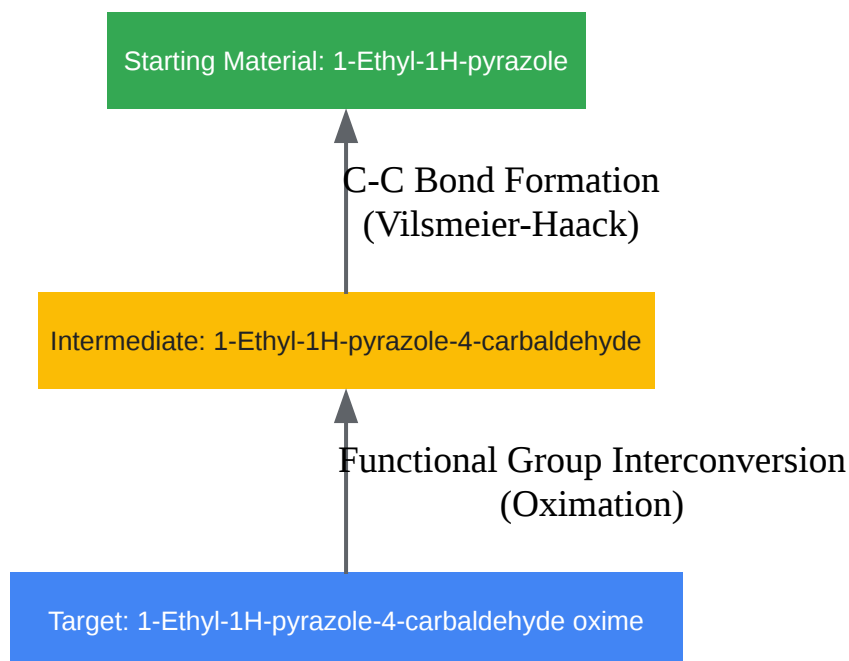
- **Regiocontrol:** Ensuring exclusive formylation at C4 without competing substitution at C3/C5.
- **Geometric Isomerism:** Controlling the ratio of the final oxime functionality.

This guide details a linear, two-step synthesis starting from commercially available 1-ethyl-1H-pyrazole. We utilize a Vilsmeier-Haack formylation followed by a condensation with hydroxylamine.<sup>[1]</sup> This route is selected over the alternative (alkylation of 4-formylpyrazole) to avoid regioselectivity issues during the alkylation step (N1 vs. N2 tautomerism).

## Retrosynthetic Analysis

The logical disconnection reveals the C4-formyl group as the pivotal intermediate. The Vilsmeier-Haack reaction is the industry standard for introducing aldehydes into electron-rich

heterocycles like pyrazoles.



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Figure 1: Retrosynthetic strategy focusing on C4 functionalization.

## Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde.

### Mechanistic Insight

The reaction utilizes

and DMF to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[2][3] The N1-ethyl group activates the pyrazole ring, directing the electrophilic attack exclusively to the C4 position. C3 and C5 are deactivated relative to C4 in N-alkyl pyrazoles, ensuring high regioselectivity (>95%).

### Experimental Protocol

Reagents:

- 1-Ethyl-1H-pyrazole (1.0 eq)[4]

- Phosphorus Oxychloride ( ) (1.2 eq)
- N,N-Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)
- Dichloromethane (DCM) (Extraction solvent)

#### Procedure:

- Reagent Formation: In a dry 3-neck round-bottom flask under atmosphere, charge DMF. Cool to 0°C using an ice/salt bath.
- Addition: Add dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 mins at 0°C.
- Substrate Addition: Add 1-Ethyl-1H-pyrazole dropwise. The reaction is exothermic.
- Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.
- Quench (Safety Critical): Cool the reaction mixture to RT. Pour slowly into a mixture of crushed ice and saturated or solution. Warning: Hydrolysis of excess is violent. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
- Workup: Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo.

- Purification: Vacuum distillation or silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Pale yellow oil or low-melting solid.

## Step 2: Oximation

Objective: Conversion to **1-Ethyl-1H-pyrazole-4-carbaldehyde oxime**.

## Mechanistic Insight

Aldehydes react with hydroxylamine via nucleophilic attack at the carbonyl carbon. The reaction is pH-dependent; a pH of 4–5 is optimal to protonate the carbonyl oxygen (activating it) while keeping enough hydroxylamine in the free base form (

) to act as a nucleophile.

## Experimental Protocol

Reagents:

- 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)[4]
- Hydroxylamine Hydrochloride ( ) (1.5 eq)
- Sodium Acetate ( ) (1.5 eq) or (0.75 eq)
- Solvent: Ethanol/Water (3:1 ratio)

Procedure:

- Dissolution: Dissolve the aldehyde in Ethanol.
- Reagent Prep: Dissolve

and

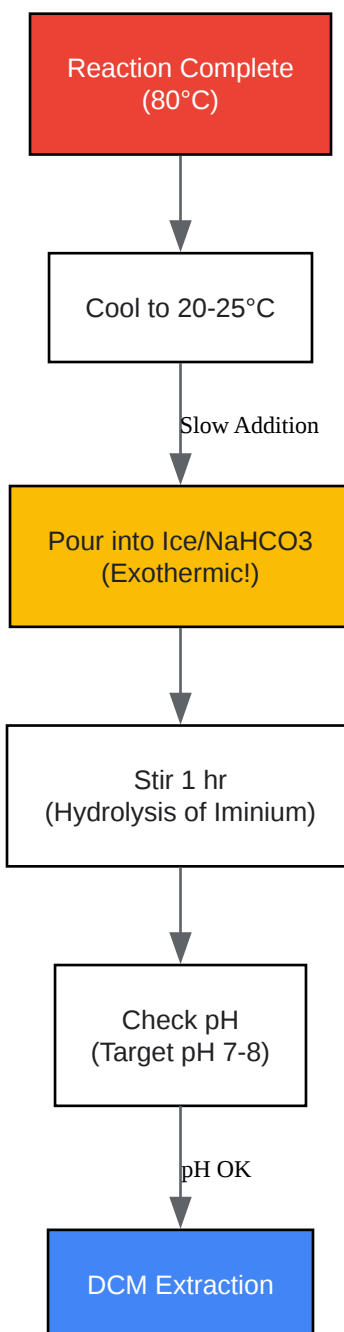
in the minimum amount of water.

- Addition: Add the aqueous solution to the ethanolic aldehyde solution.
- Reaction: Stir at Room Temperature (RT) for 2–3 hours. If conversion is slow (check TLC), heat to 50°C.
- Workup: Concentrate ethanol under reduced pressure. The oxime often precipitates upon removal of ethanol. If solid forms, filter and wash with cold water.<sup>[5]</sup> If oil forms, extract with EtOAc.
- Purification: Recrystallization from Ethanol/Hexane or Isopropanol.

Expected Yield: 90–95% Appearance: White to off-white crystalline solid.

## Process Visualization & Workup Logic

The following workflow illustrates the critical decision points and safety interventions during the Vilsmeier quench, which is the highest-risk operation in this synthesis.



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Figure 2: Critical workup workflow for Vilsmeier-Haack formylation.

## Analytical Specifications

To validate the identity of the synthesized material, compare experimental data against these standard values.

**Table 1: NMR & MS Characterization Data[5]**

Compound	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) Features	MS (ESI) m/z
Intermediate (Aldehyde)	9.85 (s, 1H, CHO), 8.00 (s, 1H, H-5), 7.90 (s, 1H, H-3), 4.20 (q, 2H, ), 1.50 (t, 3H, )	125.1
Final Product (Oxime)	10.8 (br s, 1H, OH), 8.15 (s, 1H, CH=N), 7.85 (s, 1H, H-5), 7.65 (s, 1H, H-3), 4.15 (q, 2H), 1.45 (t, 3H)	140.1

Note: The oxime proton (CH=N) typically appears as a singlet between 8.0–8.3 ppm. The OH proton is broad and exchangeable with

## Troubleshooting & Optimization

### Isomerism (E/Z Ratio)

Aldoximes generally favor the (E)-isomer (anti) due to steric repulsion between the hydroxyl group and the pyrazole ring.

- Observation: If multiple spots appear on TLC or split peaks in NMR, you likely have a mixture.
- Resolution: (E)-isomers are thermodynamically more stable. Refluxing in EtOH with a trace of acid (HCl) can facilitate isomerization to the desired (E)-form.

### Safety: Vilsmeier Quench

The intermediate chloroiminium salt reacts violently with water.

- Protocol: Never add water to the reaction mixture. Always add the reaction mixture to a large excess of ice/water.
- Ventilation: This step releases HCl gas; perform in a high-efficiency fume hood.

## References

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- Reaction of Pyrazole-4-carbaldehydes with Hydroxylamine
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